![molecular formula C20H15F2N3O2 B5172312 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide](/img/structure/B5172312.png)
2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide
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Overview
Description
2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide, also known as AFDN, is a chemical compound that has gained attention in scientific research due to its potential biological applications. AFDN belongs to the family of nitriles and is synthesized through a multistep process involving the reaction of various chemical reagents.
Mechanism of Action
2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide is believed to act as a chelating agent, binding to metal ions and forming a complex that emits fluorescence. The exact mechanism of action of 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide in drug design is not yet fully understood, but it is believed to involve the interaction of 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide with specific proteins or enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide has low toxicity and does not cause significant biochemical or physiological effects at low concentrations. However, at high concentrations, 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide may cause toxicity and affect cellular functions.
Advantages and Limitations for Lab Experiments
One advantage of 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide is that it is relatively easy to synthesize and has a high yield. However, one limitation is that 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide. One area of interest is the development of new fluorescent probes using 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide as a building block. Another area of research is the investigation of 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide as a potential drug candidate for various diseases. Additionally, further studies are needed to understand the exact mechanism of action of 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide in biological systems.
Synthesis Methods
The synthesis of 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide involves the reaction of 2-fluorobenzaldehyde, 4-fluorobenzonitrile, and acetylacetone in the presence of a base catalyst. The resulting product is then subjected to a series of reactions, including amination, dehydration, and further condensation, to yield 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide.
Scientific Research Applications
2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide has been studied for various biological applications, including its potential as a fluorescent probe for detecting metal ions in biological systems. 2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide has also been investigated for its use as a building block for designing new drugs targeting various diseases, such as cancer and Alzheimer's.
properties
IUPAC Name |
2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2/c1-12(26)18(20(27)25-15-8-6-14(21)7-9-15)19(13(10-23)11-24)16-4-2-3-5-17(16)22/h2-9,13,18-19H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPOYSKAFIWLLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1F)C(C#N)C#N)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-4,4-dicyano-3-(2-fluorophenyl)-N-(4-fluorophenyl)butanamide |
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